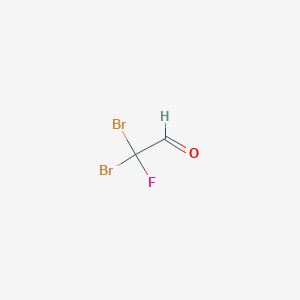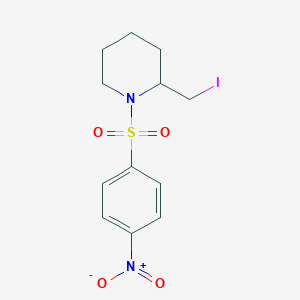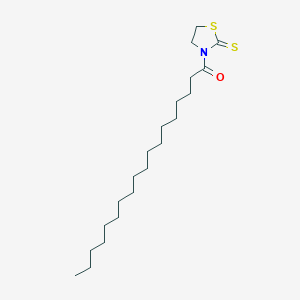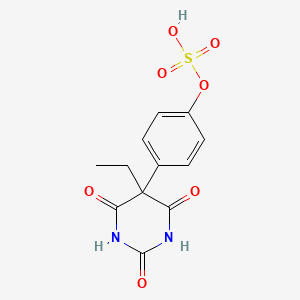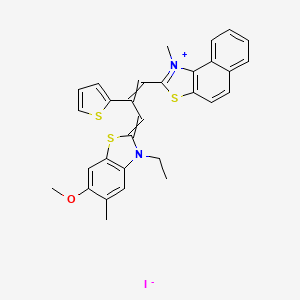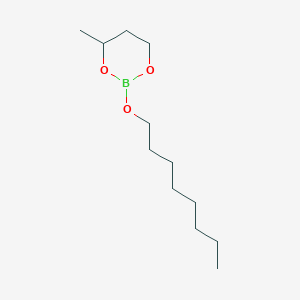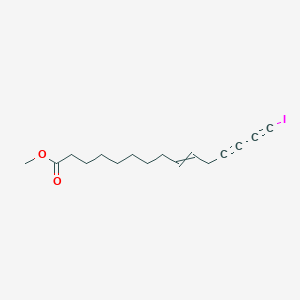
Nonadecyl 2,3-bis(dodecyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C46H92O4. It is characterized by its long hydrocarbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of nonadecanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nonadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, different esters.
Scientific Research Applications
Nonadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings.
Mechanism of Action
The mechanism by which Nonadecyl 2,3-bis(dodecyloxy)propanoate exerts its effects is primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the ester groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
- Octadecyl 2,3-bis(dodecyloxy)propanoate
- Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Dodecyl 2,3-bis(dodecyloxy)propanoate
Uniqueness
Nonadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, making it suitable for specific applications where longer chain lengths are advantageous .
Properties
CAS No. |
64713-58-2 |
|---|---|
Molecular Formula |
C46H92O4 |
Molecular Weight |
709.2 g/mol |
IUPAC Name |
nonadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C46H92O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-31-34-37-40-43-50-46(47)45(49-42-39-36-33-30-21-18-15-12-9-6-3)44-48-41-38-35-32-29-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
InChI Key |
ORCHEJDDDREYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

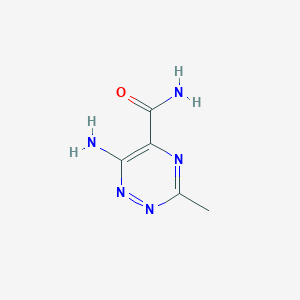

![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
